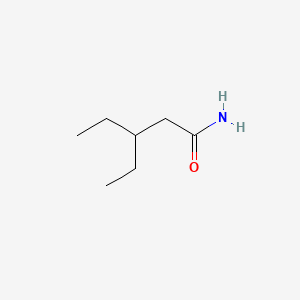![molecular formula C8H9N3O3 B14639271 2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 54993-50-9](/img/structure/B14639271.png)
2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of pyrrolo[1,2-a]pyrazines, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the nitration of a suitable pyrrole derivative, followed by cyclization with a pyrazine derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydropyrrolo[1,2-a]pyrazine 2-oxide derivatives
- 3,4-Dihydropyrazino[1,2-a]indole 2-oxide derivatives
Uniqueness
2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to its specific structural features, such as the nitro group at the 7-position and the methyl group at the 2-position. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
54993-50-9 |
|---|---|
Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2-methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C8H9N3O3/c1-9-2-3-10-5-6(11(13)14)4-7(10)8(9)12/h4-5H,2-3H2,1H3 |
InChI Key |
YNJVODXXVWEOEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C=C(C=C2C1=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL](/img/structure/B14639194.png)
![1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14639195.png)
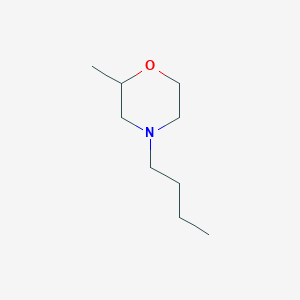

![(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14639229.png)
![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)
![4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14639234.png)


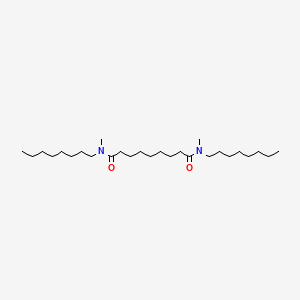
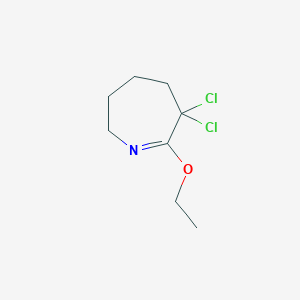
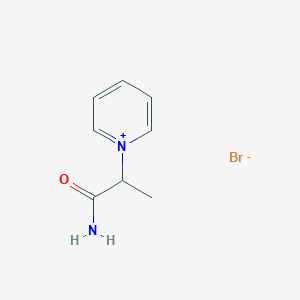
![[(2-Methoxyphenyl)methyl]diazene](/img/structure/B14639287.png)
